molecular formula C13H10ClN3 B2634513 4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile CAS No. 478080-40-9

4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile

Cat. No.: B2634513
CAS No.: 478080-40-9
M. Wt: 243.69
InChI Key: ZTNBLEYNLNBYIO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives like "2-Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile" and "2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile" has been documented. These compounds have been tested for their antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria as well as fungi. The structures of these products have been confirmed through various spectroscopic methods, indicating a focused effort on developing new compounds with potential antimicrobial properties (J. V. Guna et al., 2015).

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-16-13-12(8-15)11(6-7-17-13)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNBLEYNLNBYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325284
Record name 4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478080-40-9
Record name 4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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